molecular formula C10H14N2OS B14447305 N-(4-Ethoxyphenyl)-N-methylthiourea CAS No. 73901-52-7

N-(4-Ethoxyphenyl)-N-methylthiourea

Cat. No.: B14447305
CAS No.: 73901-52-7
M. Wt: 210.30 g/mol
InChI Key: IUBZTOYZICKXST-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-N-methylthiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a thiocarbonyl group (C=S) attached to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-N-methylthiourea typically involves the reaction of 4-ethoxyaniline with methyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

4-Ethoxyaniline+Methyl isothiocyanateThis compound\text{4-Ethoxyaniline} + \text{Methyl isothiocyanate} \rightarrow \text{this compound} 4-Ethoxyaniline+Methyl isothiocyanate→this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxyphenyl)-N-methylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thioureas.

Scientific Research Applications

N-(4-Ethoxyphenyl)-N-methylthiourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other thiourea derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and stabilizers.

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)-N-methylthiourea involves its interaction with specific molecular targets. The thiocarbonyl group can form hydrogen bonds and interact with various enzymes and receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Phenacetin: N-(4-Ethoxyphenyl)acetamide, a pain-relieving and fever-reducing drug.

    N-Pyrrolidino Etonitazene: A novel opioid with structural similarities.

Uniqueness

N-(4-Ethoxyphenyl)-N-methylthiourea is unique due to its specific thiourea structure, which imparts distinct chemical and biological properties. Unlike phenacetin, which is primarily used as an analgesic, this compound has broader applications in chemistry and material science.

Properties

CAS No.

73901-52-7

Molecular Formula

C10H14N2OS

Molecular Weight

210.30 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-1-methylthiourea

InChI

InChI=1S/C10H14N2OS/c1-3-13-9-6-4-8(5-7-9)12(2)10(11)14/h4-7H,3H2,1-2H3,(H2,11,14)

InChI Key

IUBZTOYZICKXST-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N(C)C(=S)N

Origin of Product

United States

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